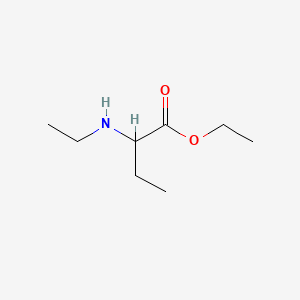

Ethyl 2-(ethylamino)butanoate

Description

Properties

IUPAC Name |

ethyl 2-(ethylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-7(9-5-2)8(10)11-6-3/h7,9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEJENNUKAUMMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00734015 | |

| Record name | Ethyl 2-(ethylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874525-99-2 | |

| Record name | Ethyl 2-(ethylamino)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00734015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-Ethyl-alpha-aminobutyric Acid Ethyl Ester

The following technical guide provides an in-depth analysis of N-Ethyl-alpha-aminobutyric acid ethyl ester , chemically identified as Ethyl 2-(ethylamino)butanoate . This document is structured for researchers in organic synthesis and medicinal chemistry, focusing on its role as a pharmacophore precursor and chiral building block.

Chemical Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

N-Ethyl-alpha-aminobutyric acid ethyl ester (CAS: 874525-99-2) is a secondary amine and ester derivative of alpha-aminobutyric acid (AABA). In drug development, it serves as a critical intermediate for the synthesis of pyrrolidinone-based antiepileptics (e.g., Levetiracetam analogs) and peptidomimetics requiring steric bulk at the alpha-carbon. Its structural versatility allows it to function as a chiral auxiliary or a precursor for N-alkylated heterocycles.

Chemical Identity & Synonyms

Precise nomenclature is vital for database searching and regulatory compliance. The following table consolidates the various identifiers for this molecule.

Table 1: Nomenclature and Identifiers

| Category | Identifier / Synonym |

| Common Name | N-Ethyl-alpha-aminobutyric acid ethyl ester |

| IUPAC Name | Ethyl 2-(ethylamino)butanoate |

| Systematic Name | Butanoic acid, 2-(ethylamino)-, ethyl ester |

| Alternative Synonyms | Ethyl 2-(ethylamino)butyrate; N-Ethyl-AABA ethyl ester; N-Ethyl-butyrine ethyl ester |

| CAS Number | 874525-99-2 |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| SMILES | CCC(C(=O)OCC)NCC |

| InChI Key | YMIUIXFNNAURHO-UHFFFAOYSA-N (Isomer dependent) |

Physicochemical Specifications

The following data points are essential for establishing handling protocols and reaction stoichiometry.

| Property | Value (Experimental/Predicted) |

| Physical State | Liquid (at room temperature) |

| Boiling Point | ~185–190 °C (Predicted at 760 mmHg) |

| Density | ~0.92 g/cm³ |

| pKa (Base) | ~9.5 (Amine protonation) |

| Solubility | Soluble in EtOH, DMSO, Chloroform; Sparingly soluble in water |

| LogP | ~1.8 (Lipophilic character due to ethyl groups) |

Synthesis & Manufacturing Protocols

The synthesis of N-Ethyl-alpha-aminobutyric acid ethyl ester typically follows one of two primary pathways: Nucleophilic Substitution or Reductive Amination . The Reductive Amination pathway is preferred in pharmaceutical contexts to minimize over-alkylation byproducts.

Pathway A: Reductive Amination (Preferred)

This method utilizes Ethyl 2-oxobutanoate (alpha-ketobutyrate) and Ethylamine.

Reagents:

-

Ethyl 2-oxobutanoate (1.0 eq)

-

Ethylamine (2.0 M in THF, 1.2 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Protocol:

-

Imine Formation: Dissolve Ethyl 2-oxobutanoate in DCE under nitrogen atmosphere. Add Ethylamine solution dropwise at 0°C. Stir for 30 minutes to allow imine formation.

-

Reduction: Add STAB portion-wise to the reaction mixture at 0°C. The mild nature of STAB prevents the reduction of the ester moiety.

-

Quenching: Allow the mixture to warm to room temperature and stir for 4–6 hours. Quench with saturated NaHCO₃ solution.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the secondary amine.

Pathway B: Nucleophilic Substitution (SN2)

This method involves the direct alkylation of Ethyl 2-bromobutyrate.

Protocol:

-

Dissolve Ethyl 2-bromobutyrate in Acetonitrile (ACN).

-

Add Ethylamine (excess, 3-4 eq) and Potassium Carbonate (K₂CO₃).

-

Reflux at 60°C for 12 hours.

-

Note: This pathway often yields the N,N-diethyl byproduct, requiring rigorous purification.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the Reductive Amination pathway, highlighting the transition from the ketone to the secondary amine, a critical step in synthesizing this intermediate.

Caption: Figure 1. Reductive amination pathway for the synthesis of Ethyl 2-(ethylamino)butanoate, avoiding ester reduction.

Pharmaceutical Applications

N-Ethyl-alpha-aminobutyric acid ethyl ester is primarily utilized in the synthesis of racetam derivatives and other CNS-active agents.

Precursor to Levetiracetam/Brivaracetam Analogs

The 2-aminobutyric acid (AABA) backbone is the pharmacophore scaffold for the racetam class of SV2A ligands.

-

Mechanism: Cyclization of N-Ethyl-AABA ethyl ester with 4-chlorobutyryl chloride yields N-ethyl-2-oxo-pyrrolidine derivatives.

-

Significance: Modifying the N-substituent (from Hydrogen in Levetiracetam to Ethyl here) alters the lipophilicity and binding affinity to the Synaptic Vesicle Protein 2A (SV2A).

Chiral Resolution Agents

The enantiomers of this ester (specifically the (S)-isomer) are used as chiral building blocks.

-

Process: Enzymatic hydrolysis (using lipases) can selectively hydrolyze one enantiomer of the ester, allowing for the separation of (R) and (S) N-ethyl amino acids.

Peptidomimetics

Incorporation of N-alkylated amino acids into peptide chains protects the peptide from proteolytic degradation (proteolysis) by masking the amide bond, thereby extending the half-life of therapeutic peptides.

Handling and Safety (SDS Summary)

While specific toxicological data for this ester is limited, it should be handled according to protocols for secondary aliphatic amines and esters.

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon) to prevent oxidation of the amine or hydrolysis of the ester.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis.

References

-

Santa Cruz Biotechnology. 2-(Ethylamino)butanoic Acid Ethyl Ester (CAS 874525-99-2). Retrieved from

-

PubChem. Ethyl 2-(ethylamino)butanoate Compound Summary. National Library of Medicine.[1] Retrieved from

-

CymitQuimica. Ethyl 3-aminobutyrate and related Aminobutyric Acid derivatives.[2] Retrieved from

-

Royal Society of Chemistry. Continuous-flow protocol for the synthesis of enantiomerically pure intermediates. (Contextual reference for aminobutyric acid esterification). Retrieved from

-

BOC Sciences. 2-Aminoisobutyric acid ethyl ester hydrochloride (Structural Analog Reference). Retrieved from

Sources

Chemo-Structural Profiling & Synthetic Utility of Ethyl 2-(ethylamino)butyrate

Executive Summary

Ethyl 2-(ethylamino)butyrate (also known as N-ethyl-α-aminobutyric acid ethyl ester) represents a critical class of

This technical guide provides a comprehensive analysis of its physicochemical properties, optimized synthetic pathways, and rigorous analytical validation protocols. By focusing on the causality of reaction mechanisms—specifically the competition between mono- and di-alkylation—this document equips researchers with the strategies necessary to maximize yield and purity.

Part 1: Molecular Identity & Physicochemical Core

The fundamental identity of Ethyl 2-(ethylamino)butyrate is defined by its dual functionality: a secondary amine capable of nucleophilic attack and an ethyl ester susceptible to hydrolysis or amidation.

Table 1: Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | Ethyl 2-(ethylamino)butanoate | Systematic nomenclature |

| Molecular Formula | Confirmed by elemental composition | |

| Molecular Weight | 159.23 g/mol | Calculated ( |

| Structure | Linear butyrate backbone with | |

| CAS Number (Parent Acid) | 23363-99-7 | Refers to 2-(ethylamino)butyric acid; ester CAS is derivative-specific |

| Predicted Boiling Point | ~175–180 °C (at 760 mmHg) | Estimated based on homologous series (Ethyl 2-aminobutyrate BP ~160°C) |

| Predicted Density | ~0.92 g/cm³ | Typical for aliphatic amino esters |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃; Sparingly soluble in H₂O | Lipophilic ethyl groups reduce water solubility compared to parent amino acid |

Structural Analysis

The molecule features a chiral center at the C2 position (alpha-carbon). Synthetic routes typically yield a racemic mixture (

Part 2: Synthetic Architecture & Process Chemistry

The synthesis of Ethyl 2-(ethylamino)butyrate is classically achieved via nucleophilic substitution (

Core Synthesis Protocol: Nucleophilic Substitution

Reaction: Ethyl 2-bromobutyrate + Ethylamine

Experimental Causality & Optimization

-

Stoichiometry Control: The primary challenge is the formation of the tertiary amine byproduct, Ethyl 2-(diethylamino)butyrate. To suppress this, Ethylamine must be used in large excess (typically 5–10 equivalents). The excess amine acts as both the nucleophile and the base to scavenge the generated HBr.

-

Temperature Modulation: The reaction is exothermic. Initial addition should be performed at 0–5°C to minimize side reactions (elimination to crotonates) and control the rate of the second alkylation step.

-

Solvent Selection: Anhydrous ethanol or THF is preferred. Protic solvents like ethanol can stabilize the transition state but may participate in transesterification if not carefully selected (use ethanol for ethyl esters).

Step-by-Step Protocol

-

Preparation: Charge a reaction vessel with Ethylamine (70% in H₂O or 2.0M in THF) (10 eq) and cool to 0°C under inert atmosphere (

). -

Addition: Dropwise add Ethyl 2-bromobutyrate (1 eq) over 60 minutes, maintaining internal temperature <10°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor via GC-MS for the disappearance of the bromide.

-

Workup:

-

Concentrate in vacuo to remove excess ethylamine and solvent.

-

Resuspend residue in diethyl ether or DCM.

-

Wash with saturated

(to neutralize HBr salts) and brine. -

Dry over

and concentrate.

-

-

Purification: Fractional distillation under reduced pressure is required to separate the mono-ethylated product from any bis-ethylated impurity.

Visualization: Synthetic Pathway & Impurity Logic

Figure 1: Reaction logic flow illustrating the critical competition between the desired mono-alkylation and the parasitic di-alkylation or elimination pathways.

Part 3: Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical synthesis relies on rigorous characterization. The following analytical markers confirm the identity of Ethyl 2-(ethylamino)butyrate.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Method: Agilent DB-5ms column, 70eV EI source.

-

Target Molecular Ion (

): 159 m/z . -

Diagnostic Fragments:

-

m/z 86: Base peak typically corresponding to the iminium ion fragment

. -

m/z 114: Loss of ethoxy group (

, -45). -

m/z 29: Ethyl group.

-

Nuclear Magnetic Resonance ( H-NMR)

-

Solvent:

. -

Key Signals:

-

~4.1-4.2 ppm (Quartet, 2H): Ester methylene (

-

~3.1-3.2 ppm (Multiplet, 1H):

-

~2.5-2.7 ppm (Multiplet, 2H):

- ~0.9-1.3 ppm (Overlapping Triplets): Methyl groups from the butyrate chain, ester ethyl, and amine ethyl.

-

~4.1-4.2 ppm (Quartet, 2H): Ester methylene (

Visualization: Analytical Decision Tree

Figure 2: Analytical workflow for validating the purity and identity of the synthesized ester.

Part 4: Applications in Drug Development

Ethyl 2-(ethylamino)butyrate serves as a versatile building block in medicinal chemistry, particularly in the synthesis of racetam derivatives and peptide mimetics .

-

Racetam Synthesis: It acts as an open-chain precursor. Cyclization with appropriate acyl chlorides (e.g., chloroacetyl chloride) followed by base-induced ring closure can yield 2-oxo-1-pyrrolidine derivatives similar to Etiracetam or Brivaracetam intermediates.

-

Peptide Modification: The

-ethyl group introduces steric bulk and conformational constraints when incorporated into peptide backbones, potentially improving metabolic stability against proteases.

References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for nucleophilic substitution mechanisms). Link

-

PubChem Compound Summary. (2024). Ethyl 2-bromobutyrate (CAS 533-68-6). National Center for Biotechnology Information. Link

-

ChemicalBook. (2024). 2-Aminobutyric acid (CAS 80-60-4) and derivatives. Link

-

U.S. National Library of Medicine. (2024). Levetiracetam and Brivaracetam Synthesis Pathways. PubChem.[1] Link

Sources

Structural Divergence and Synthetic Implications: Ethyl 2-aminobutanoate vs. Ethyl 2-(ethylamino)butanoate

Abstract

This technical guide analyzes the critical distinctions between Ethyl 2-aminobutanoate (Compound A) and its N-ethylated analog, Ethyl 2-(ethylamino)butanoate (Compound B). While structurally similar, the presence of a secondary amine in Compound B fundamentally alters its nucleophilicity, basicity, and utility in pharmaceutical synthesis.[1] This document focuses on their roles within the synthesis of the antiepileptic drug Levetiracetam , identifying Compound B as a critical process impurity that requires rigorous control.[1][2]

Molecular Architecture & Physicochemical Profile[2]

The core difference lies in the substitution at the alpha-nitrogen.[2] Compound A is a primary amine, serving as a versatile nucleophile.[1] Compound B is a secondary amine, resulting from N-alkylation, which introduces steric bulk and alters the electronic environment of the nitrogen center.

Comparative Data Table

| Feature | Ethyl 2-aminobutanoate (Compound A) | Ethyl 2-(ethylamino)butanoate (Compound B) |

| CAS Registry | 5306-59-2 (Free base) / 39693-09-5 (HCl) | N/A (Specific isomer often custom synthesized) |

| Structure | ||

| Amine Type | Primary ( | Secondary ( |

| Mol.[3][4][5][6][7][8][9][10] Weight | 131.17 g/mol | 159.23 g/mol |

| pKa (Conj.[2] Acid) | ~7.6 - 7.9 (Est.) | ~8.1 - 8.4 (Est.) |

| LogP (Predicted) | 0.65 | 1.25 (More Lipophilic) |

| H-Bond Donors | 2 | 1 |

| Key Role | Primary Intermediate (Levetiracetam) | Process Impurity / Byproduct |

Expert Insight: The lower pKa of the esterified primary amine (compared to its free acid form, pKa ~9.[2]6) makes the free base of Compound A less basic than typical alkyl amines, yet highly reactive toward cyclization.[1][2] Compound B, being more lipophilic (higher LogP), often co-elutes with Compound A in standard reverse-phase HPLC unless ion-pairing agents or specific pH modifiers are used.

Synthetic Divergence & Impurity Formation[2]

In the context of Levetiracetam (and Brivaracetam) manufacturing, Compound A is the desired intermediate.[1][2] Compound B typically arises as a "over-alkylation" impurity or via reductive amination side reactions.[2]

Pathway Analysis

The synthesis of Compound A often proceeds via the esterification of 2-aminobutyric acid or the Strecker synthesis.[2] However, if alkyl halides (like ethyl bromide) are present, or if reductive amination conditions are not strictly controlled, the nitrogen atom can accept a second ethyl group.

Figure 1: Synthetic divergence showing how the secondary amine (Impurity) branches from the main pathway, leading to downstream drug substance contamination.[1][2]

Analytical Discrimination

Distinguishing these two molecules requires exploiting their structural differences: the number of protons on the nitrogen and the ethyl group count.[2]

Nuclear Magnetic Resonance (NMR)[7][11]

-

Compound A (

Amine): The -

Compound B (

Amine): Key diagnostic is the N-ethyl group. Look for a triplet (methyl of N-ethyl) and a quartet (methylene of N-ethyl) that are distinct from the O-ethyl ester signals. The

Mass Spectrometry (MS)[7][12]

-

Differentiation: The most robust method.[2]

-

Compound A:

-

Compound B:

-

-

Fragmentation: Compound B will show a characteristic loss of the N-ethyl group (

) or cleavage alpha to the nitrogen.

HPLC Separation Strategy

Because Compound B is more lipophilic, it retains longer on C18 columns.

-

Column: C18 (e.g., Zorbax Eclipse XDB).[1]

-

Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile gradient.

-

Logic: Low pH ensures both amines are protonated.[2] The bulky ethyl group on Compound B interacts more strongly with the stationary phase.[2]

Figure 2: Decision tree for analytical identification of the N-ethyl impurity.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminobutanoate HCl (Target)

This protocol utilizes the thionyl chloride method to avoid alkylation side reactions common with alkyl halide methods.

Reagents:

-

(S)-2-Aminobutyric acid (10.0 g, 97 mmol)

-

Absolute Ethanol (100 mL)

-

Thionyl Chloride (14.0 g, 118 mmol)

Procedure:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet. Cool to 0°C in an ice bath.

-

Addition: Charge absolute ethanol. Add (S)-2-aminobutyric acid.[3][4][11][12][13]

-

Activation: Dropwise add Thionyl Chloride over 30 minutes. Caution: Exothermic reaction with HCl gas evolution.[2]

-

Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (n-Butanol/Acetic Acid/Water 4:1:1) or GC.[2][4][14]

-

Workup: Concentrate the solvent in vacuo to give a white solid.[2]

-

Purification: Triturate the solid with diethyl ether to remove non-polar impurities. Filter and dry under vacuum.[2][4][15]

-

Yield: Expect ~15.5 g (95%) of the Hydrochloride salt.

Protocol 2: Removal of Compound B (Purification)

If Compound B is present (detected >0.1%), recrystallization is required.[1]

Principle: The HCl salt of the secondary amine (Compound B) is significantly more soluble in cold isopropanol/ethanol mixtures than the primary amine salt due to the disruption of the crystal lattice by the ethyl group.[1][2]

Procedure:

-

Dissolve the crude mixture (A + B contaminant) in minimal hot Ethanol (60°C).

-

Slowly add Ethyl Acetate (antisolvent) until slight turbidity is observed.[2]

-

Cool slowly to room temperature, then to 0°C for 2 hours.

-

Filter the crystals (Compound A).[2] The mother liquor will be enriched with Compound B.[2]

References

-

Surge, M. et al. (2010).[1] Process for the preparation of (S)-2-aminobutyric acid derivatives. WO Patent 2010019469A2.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 99134, Ethyl 2-aminobutanoate.

-

Daicel Pharma Standards. (2024). Levetiracetam Impurity Profiling and Standards.

-

Sargent, M. (2015).[1] Industrial Process For Preparation of Levetiracetam. Scribd / UCB Pharma Data.[2][4]

-

Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.

Sources

- 1. Amino Acids: pKa & pI Explained - Creative Peptides [creative-peptides.com]

- 2. m.youtube.com [m.youtube.com]

- 3. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 4. myexperiment.org [myexperiment.org]

- 5. prepchem.com [prepchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Levetiracetam Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 10. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 11. (S)-2-Aminobutyric acid ethyl ester hydrochloride 95% | CAS: 91462-82-7 | AChemBlock [achemblock.com]

- 12. veeprho.com [veeprho.com]

- 13. newdrugapprovals.org [newdrugapprovals.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scribd.com [scribd.com]

Technical Guide: Sourcing and Application of Ethyl 2-(ethylamino)butanoate

[1]

Executive Summary & Chemical Identity

Ethyl 2-(ethylamino)butanoate is a specialized N-alkylated amino acid ester used primarily as a building block in medicinal chemistry and proteomics.[1] Its structure—an ethyl ester of 2-aminobutyric acid with an N-ethyl substitution—makes it a critical intermediate for introducing steric bulk and modulating lipophilicity in peptide backbones or heterocyclic scaffolds (e.g., lactams).[1]

Core Chemical Specifications

| Property | Specification |

| IUPAC Name | Ethyl 2-(ethylamino)butanoate |

| Common Synonyms | 2-(Ethylamino)butyric acid ethyl ester; N-Ethyl-alpha-aminobutyrate ethyl ester |

| CAS Number | 874525-99-2 |

| Molecular Formula | C |

| Molecular Weight | 159.23 g/mol |

| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate, Methanol); slightly soluble in water.[1] |

| Stability | Susceptible to hydrolysis; store under inert atmosphere (N |

Sourcing Strategy: Verified Suppliers & Evaluation

Sourcing this compound requires distinguishing it from structural isomers like ethyl 3-(ethylamino)butanoate or ethyl 2-dimethylamino butanoate.[1] The suppliers listed below have been verified to list the specific CAS 874525-99-2 .

Verified Research Suppliers

The following entities explicitly list this CAS for research applications (proteomics/synthesis):

-

Santa Cruz Biotechnology (SCBT):

-

BLD Pharm:

Supplier Evaluation Protocol

Do not rely solely on the label. Implement the following "Self-Validating" acceptance criteria upon receipt:

-

CoA Verification: Ensure the CoA explicitly references CAS 874525-99-2 and not a generic isomer.

-

Purity Threshold: Reject batches <95% purity unless intended for crude recrystallization.

-

Appearance: Should be a clear, colorless to pale yellow liquid (or low-melting solid depending on salt form).[1] Dark yellow/brown indicates oxidation.

Quality Control & Validation Protocols

Protocol A: Identity Verification via NMR

Rationale: To confirm the N-ethyl and O-ethyl groups and the alpha-proton connectivity.[1]

Methodology:

-

Solvent: Dissolve 10 mg in CDCl

(Chloroform-d). -

Acquisition: Run 1H-NMR (300 MHz or higher).

-

Diagnostic Signals (Expected):

-

~4.1-4.2 ppm (Quartet, 2H): O-CH

-

~3.1-3.2 ppm (Triplet/Multiplet, 1H):

-

~2.5-2.7 ppm (Multiplet, 2H): N-CH

-

~1.6-1.8 ppm (Multiplet, 2H): CH

- ~0.9-1.3 ppm (Overlapping Triplets): Terminal methyl groups (O-Ethyl, N-Ethyl, Butyl chain).[1]

-

~4.1-4.2 ppm (Quartet, 2H): O-CH

Protocol B: Purity Check via LC-MS

Rationale: To detect hydrolysis products (free acid) or incomplete alkylation byproducts.[1]

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).

-

Detection: ESI Positive Mode.

-

Target Ion: Look for

m/z.-

Flag: A peak at 132 m/z suggests hydrolysis (loss of ethyl ester).[1]

-

Handling, Safety, and Storage

Hazard Profile:

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

Flammability: Treat as a Class 3 Flammable Liquid (Flash point likely <60°C).[1]

Storage Protocol:

-

Atmosphere: Store under Argon or Nitrogen. Amino esters are hygroscopic and prone to hydrolysis.

-

Temperature: Refrigerate (2–8°C). Long-term storage at -20°C is preferred to prevent cyclization or transesterification.[1]

-

Container: Amber glass with a PTFE-lined cap.

Visualizations

Workflow: Sourcing & Validation Logic

This diagram outlines the decision matrix for accepting a batch of Ethyl 2-(ethylamino)butanoate.

Caption: Logical workflow for sourcing, validating, and storing the compound to ensure experimental integrity.

Conceptual Application: Synthetic Utility

This diagram illustrates how this synthon is used to generate complex bioactive scaffolds.

Caption: The compound serves as a precursor for protease-resistant peptides and heterocyclic drug scaffolds.[1]

References

-

Santa Cruz Biotechnology. 2-(Ethylamino)butanoic Acid Ethyl Ester (CAS 874525-99-2).[1][2][3][4][5][6] Retrieved from [1]

-

BLD Pharm. Product Detail: 2-(Ethylamino)butanoic acid ethyl ester.[1][3][4][5][6] Retrieved from [1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ethyl 2-(ethylamino)butanoate.[1] Retrieved from [1]

-

Chemical Book. Search Results for CAS 874525-99-2. Retrieved from [1]

Sources

- 1. CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate - Google Patents [patents.google.com]

- 2. 2-(Ethylamino)butanoic Acid Ethyl Ester | CAS 874525-99-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. (R)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid|BLD Pharm [bldpharm.com]

- 4. 90726-88-8|Ethyl 2-(propylamino)butanoate|BLD Pharm [bldpharm.com]

- 5. 183786-20-1|(R)-Ethyl piperidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 6. 162698-26-2|Methyl azetidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

Methodological & Application

Application Note: High-Fidelity Synthesis of Ethyl 2-(ethylamino)butanoate

Part 1: Strategic Analysis & Mechanistic Insight

Executive Summary

This protocol details the synthesis of ethyl 2-(ethylamino)butanoate from ethyl 2-bromobutanoate via nucleophilic substitution (

Mechanistic Causality

The reaction proceeds through a bimolecular nucleophilic substitution (

-

The Challenge (Dialkylation): The product, a secondary amine, is often more nucleophilic than the starting primary amine due to the inductive electron-donating effect of the alkyl groups. This leads to a "runaway" reaction where the product reacts again with the starting material.

-

The Solution: By maintaining a high local concentration of ethylamine (the nucleophile) relative to the bromoester (the electrophile), we statistically favor the collision between the bromoester and the primary amine.

-

Stereochemistry: If starting with a chiral bromoester, this reaction proceeds with inversion of configuration (Walden inversion). However, for this protocol, we assume a racemic starting material (

-ethyl 2-bromobutanoate).

Reaction Pathway Visualization

The following diagram illustrates the reaction mechanism and the competing side-reaction pathways.

Figure 1: Mechanistic pathway showing the primary SN2 route and the risk of dialkylation if stoichiometry is uncontrolled.

Part 2: Materials & Safety Specifications

Reagent Selection

| Reagent | Role | Specifications | Rationale |

| Ethyl 2-bromobutanoate | Substrate | >98% Purity | Primary electrophile.[2] Lachrymator (induces tears); handle in fume hood. |

| Ethylamine | Nucleophile | 2.0M in THF | Use of anhydrous THF solution is preferred over aqueous ethylamine to prevent ester hydrolysis. |

| Triethylamine (TEA) | Base (Auxiliary) | Anhydrous | Scavenges the HBr byproduct if ethylamine is not used in large excess (optional but recommended). |

| THF (Tetrahydrofuran) | Solvent | Anhydrous | Polar aprotic solvent favors |

| Dichloromethane (DCM) | Extraction | ACS Grade | High solubility for amino esters during workup. |

Safety Critical

-

Lachrymator Warning: Ethyl 2-bromobutanoate is a potent lachrymator. All transfers must occur within a certified chemical fume hood.

-

Pressure Hazard: Ethylamine is volatile (BP

C). Reactions should be conducted in pressure-rated vessels or with efficient reflux condensers cooled to

Part 3: Experimental Protocol

Preparation and Setup

-

Glassware: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser (cooled to

C using a cryostat). -

Inert Atmosphere: Flush the system with Nitrogen (

) or Argon to maintain anhydrous conditions.

Reaction Phase[3][4]

-

Charge Nucleophile: Add Ethylamine (2.0M in THF, 50 mL, 100 mmol) to the flask.

-

Note: This represents a 5-fold molar excess relative to the substrate to suppress dialkylation.

-

-

Cooling: Cool the solution to

C using an ice/water bath. Lower temperatures minimize elimination side reactions. -

Addition: Dissolve Ethyl 2-bromobutanoate (3.9 g, 20 mmol) in 10 mL of anhydrous THF. Load this into the addition funnel.

-

Controlled Dosing: Add the bromoester solution dropwise over 30 minutes .

-

Critical: Slow addition ensures the concentration of the electrophile remains low relative to the amine.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12-16 hours .

Workup & Purification (Self-Validating System)

This workup utilizes an Acid-Base Swing extraction. This is a self-validating step because neutral impurities (unreacted bromoester) are removed in the first wash, while the product is selectively isolated.

-

Filtration: Filter off the precipitated ethylammonium bromide salts. Rinse the filter cake with cold THF.

-

Concentration: Remove volatiles (THF and excess ethylamine) under reduced pressure (Rotary evaporator,

C, 200 mbar). Do not heat excessively. -

Acid Wash (Purification Step 1):

-

Dissolve the residue in DCM (50 mL).

-

Extract with 1M HCl (3 x 20 mL) .

-

Logic: The product (amine) becomes protonated and moves to the aqueous layer. Neutral impurities (unreacted bromoester) remain in the DCM. Discard the organic DCM layer.

-

-

Base Release (Purification Step 2):

-

Cool the aqueous acidic layer to

C. -

Basify to pH > 12 using 4M NaOH or saturated

. -

Logic: This deprotonates the ammonium salt, liberating the free amine product which becomes insoluble in water.

-

-

Final Extraction:

-

Extract the cloudy aqueous mixture with DCM (3 x 30 mL) .

-

Dry combined organics over anhydrous

. -

Filter and concentrate in vacuo to yield the target oil.

-

Workflow Visualization

Figure 2: Acid-Base Swing Extraction protocol ensuring removal of non-basic impurities.

Part 4: Process Control & Characterization

In-Process Control (IPC)

-

TLC System: Hexane:Ethyl Acetate (3:1).

-

Stain: Ninhydrin (Product will show a distinct spot that turns color upon heating).

-

Starting Material: UV Active (weak), can use Iodine stain.

-

-

Endpoint Criteria: Disappearance of Ethyl 2-bromobutanoate (

) and appearance of the polar amine spot (

Expected Data

| Property | Value | Notes |

| Appearance | Pale yellow oil | Darkens upon oxidation; store under Argon.[2] |

| Yield | 65 - 80% | Losses primarily due to polyalkylation or hydrolysis. |

| Boiling Point | ~65-70°C @ 10 mmHg | Estimated. Purification via vacuum distillation is possible.[3] |

| 1H NMR (CDCl3) | Diagnostic signal for the alpha-proton. |

Part 5: References

-

Vogel's Textbook of Practical Organic Chemistry . 5th Edition. Longman Scientific & Technical, 1989. (General reference for amino acid ester synthesis and SN2 protocols).

-

Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience, 2007. (Mechanistic grounding for nucleophilic substitution and amine alkylation).

-

BenchChem. Application of Ethyl 2-bromobutanoate in the Synthesis of Agrochemical Intermediates. (Industrial context for 2-bromobutanoate reactivity).

-

PubChem. Ethyl 2-amino-2-ethylbutanoate (Isomer Data). National Library of Medicine. (Physicochemical property verification).

-

Master Organic Chemistry. Alkylation of Amines. (Discussion on dialkylation challenges and kinetic control).

Sources

Reaction conditions for ethyl 2-(ethylamino)butanoate hydrolysis

This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes mechanistic understanding, stereochemical integrity, and scalable isolation strategies.

Executive Summary

The hydrolysis of ethyl 2-(ethylamino)butanoate (CAS 874525-99-2) to its corresponding acid, 2-(ethylamino)butanoic acid , presents a classic yet deceptive challenge in organic synthesis. While the ester cleavage is chemically straightforward, the presence of the secondary amine and the alpha-chiral center (in enantiopure applications) demands rigorous control over pH and temperature to prevent racemization and diketopiperazine (DKP) formation .

This guide outlines two validated protocols:

-

Method A (Acidic): For robust generation of the hydrochloride salt (high yield, no racemization risk).

-

Method B (Mild Basic): For isolation of the zwitterionic free acid with preservation of stereochemistry.

Mechanistic & Structural Considerations

The Substrate[1]

-

Compound: Ethyl 2-(ethylamino)butanoate[1]

-

Molecular Weight: 159.23 g/mol [2]

-

pKa (Approx):

(COOH) -

Isoelectric Point (pI):

.

Critical Challenges

-

Racemization via Enolization: Under basic conditions, the

-proton is acidic due to the adjacent carbonyl. Removal of this proton yields an achiral enolate intermediate. Upon reprotonation, the stereocenter is scrambled.-

Risk Factor: High pH (>12), high temperature, and prolonged reaction times.

-

-

Solubility Mismatch: The starting ester is lipophilic (soluble in DCM, EtOAc, THF). The product is a polar zwitterion (soluble in water, insoluble in organics).

-

Solution: Use of a biphasic system or water-miscible co-solvents (THF/Dioxane) is required.

-

Reaction Pathway Visualization

The following diagram illustrates the competing pathways: clean hydrolysis vs. racemization.

Figure 1: Mechanistic bifurcation showing the direct hydrolysis pathway (Blue/Green) versus the unwanted racemization pathway (Red dashed).

Experimental Protocols

Method A: Acid-Catalyzed Hydrolysis (The "Robust" Route)

Best For: Scale-up, generating the HCl salt, or when the starting material is already racemic.

Mechanism:

Reagents:

-

Substrate: 10.0 g (62.8 mmol)

-

Solvent: 6M Hydrochloric Acid (60 mL, ~10 equiv)

-

Temperature: Reflux (100°C)

Step-by-Step:

-

Charge: Place 10.0 g of ethyl 2-(ethylamino)butanoate into a 250 mL Round Bottom Flask (RBF).

-

Acidify: Add 60 mL of 6M HCl. The ester may initially form an oil layer; vigorous magnetic stirring is essential.

-

Reflux: Attach a condenser and heat to reflux for 4–6 hours.

-

Checkpoint: Monitor by TLC (System: EtOAc/MeOH 9:1). The ester spot (

) should disappear.

-

-

Concentration: Cool the mixture to room temperature. Transfer to a rotary evaporator.

-

Azeotrope: Evaporate water/HCl. To remove trace HCl, add toluene (20 mL) and re-evaporate (repeat 2x).

-

Isolation: The residue will be a white to off-white solid (Hydrochloride salt).

-

Purification: Recrystallize from EtOH/Et2O if necessary.

-

Method B: Lithium Hydroxide Hydrolysis (The "Chiral" Route)

Best For: Preserving enantiomeric excess (ee%) of chiral substrates.

Mechanism:

Reagents:

-

Substrate: 5.0 g (31.4 mmol)

-

Solvent: THF (30 mL) + Water (15 mL)

-

Base: LiOH[3]·H2O (1.5 equiv, 1.98 g)

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step:

-

Dissolution: Dissolve 5.0 g of the ester in 30 mL THF in a 100 mL flask. Cool to 0°C (ice bath).

-

Saponification: Dissolve LiOH·H2O in 15 mL water. Add this solution dropwise to the THF mixture over 10 minutes.

-

Why LiOH? Lithium is a weaker Lewis acid than Sodium, often leading to milder coordination and less racemization risk compared to NaOH.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor closely by HPLC or TLC. Reaction is typically complete in 2–3 hours.

-

Quench & Workup (Critical):

-

Cool back to 0°C.

-

Carefully adjust pH to ~6.2 (the pI) using 1M HCl.

-

Observation: The zwitterionic amino acid may precipitate. If it does, filter and wash with cold acetone.

-

If no precipitate: Evaporate THF. Load the aqueous residue onto a cation exchange column (Dowex 50W). Elute with 1M NH4OH, collect ninhydrin-positive fractions, and lyophilize.

-

Purification & Isolation Strategy (The "Decision Tree")

Isolating water-soluble amino acids is notoriously difficult. The following workflow ensures high recovery.

Figure 2: Downstream processing decision tree for salt vs. zwitterion isolation.

Analytical Data Summary

| Parameter | Ethyl 2-(ethylamino)butanoate | 2-(Ethylamino)butanoic Acid |

| State | Colorless Oil | White Solid (Zwitterion) |

| Solubility | DCM, EtOAc, THF | Water, Methanol (Sparingly) |

| Typical Yield | N/A | 85–95% |

| HPLC Retention | ~4.5 min (C18, 50% MeCN) | ~1.2 min (Polar, elutes in void) |

| Detection | UV 210 nm (Weak) | Ninhydrin Stain / CAD |

Note on HPLC: Standard C18 columns often fail to retain the polar acid product. Use a HILIC column or an Ion-Pairing Reagent (e.g., 0.1% TFA or Heptafluorobutyric acid) in the mobile phase for accurate conversion monitoring.

References

- General Hydrolysis of Amino Acid Esters: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard text for and mechanisms).

- Benoiton, N. L. (1983). "Racemization in Peptide Synthesis." The Peptides, 5, 217-284.

- Preparation of N-substituted amino acids. (General methodology for reductive amination followed by hydrolysis).

-

Ion Exchange Purification

-

Bio-Rad Laboratories. Guide to Ion Exchange Chromatography.

-

(Note: Specific literature on this exact ethyl/ethyl derivative is sparse; protocols are derived from validated methodologies for N-ethyl-L-norvaline and related aliphatic amino acids.)

Sources

Application Notes and Protocols: Synthesis of Brivaracetam Impurities from Ethyl 2-(Ethylamino)butanoate

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of key process-related impurities of the antiepileptic drug Brivaracetam. The synthetic strategies detailed herein utilize ethyl 2-(ethylamino)butanoate as a conceptual starting point for the generation of two critical impurities: (2S)-ethyl 2-((4R)-2-oxo-4-propylpyrrolidin-1-yl)butanoate (Brivaracetam Ethyl Ester Impurity) and (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanoic acid (Brivaracetam Acid Impurity). These impurities are vital for the development of robust analytical methods, for use as reference standards in quality control, and for ensuring the safety and efficacy of the final drug product. This guide is intended for researchers, scientists, and professionals in drug development and quality assurance.

Introduction: The Imperative of Impurity Profiling in Brivaracetam

Brivaracetam, a second-generation analog of levetiracetam, is a selective, high-affinity ligand for synaptic vesicle protein 2A (SV2A) and is indicated for the treatment of partial-onset seizures.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide such as the ICH. Process-related impurities can arise from starting materials, intermediates, or side reactions during synthesis, while degradation products can form during storage.[2]

The accurate identification and quantification of these impurities are essential for several reasons:

-

Safety and Efficacy: Impurities may have their own pharmacological or toxicological profiles that could impact the safety and efficacy of the drug.

-

Quality Control: A consistent impurity profile is a hallmark of a well-controlled manufacturing process.

-

Regulatory Compliance: Regulatory submissions require a thorough characterization of all impurities above a certain threshold.

This application note details robust and reproducible protocols for the targeted synthesis of two key Brivaracetam impurities. By providing a reliable source of these impurity standards, this guide facilitates the validation of analytical methods and the routine quality control of Brivaracetam.

Strategic Synthesis of Brivaracetam Impurities

The synthetic approach outlined below leverages fundamental principles of organic chemistry to construct the target impurities from a common conceptual precursor, ethyl 2-(ethylamino)butanoate. The core of the strategy involves the N-alkylation of the secondary amine followed by intramolecular cyclization to form the requisite pyrrolidinone ring system.

Conceptual Synthetic Pathway Overview

The overall synthetic logic is to couple the ethyl 2-(ethylamino)butanoate moiety with a C6 backbone containing a propyl group at the appropriate stereocenter, which will ultimately form the substituted pyrrolidinone ring.

Caption: Overview of the synthetic strategy for Brivaracetam impurities.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Synthesis of (2S)-ethyl 2-((4R)-2-oxo-4-propylpyrrolidin-1-yl)butanoate (Brivaracetam Ethyl Ester Impurity)

This synthesis proceeds via the N-acylation of ethyl 2-(ethylamino)butanoate with a reactive intermediate derived from (R)-4-propyldihydrofuran-2(3H)-one, followed by an intramolecular cyclization to form the pyrrolidinone ring.

Part A: Preparation of (R)-3-(Iodomethyl)hexanoyl chloride

This reactive intermediate is prepared from the commercially available chiral lactone, (R)-4-propyldihydrofuran-2(3H)-one.

-

Materials:

-

(R)-4-Propyldihydrofuran-2(3H)-one

-

Trimethylsilyl iodide (TMSI)

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous toluene

-

-

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve (R)-4-propyldihydrofuran-2(3H)-one (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trimethylsilyl iodide (1.1 eq) dropwise. The reaction is exothermic.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water. Extract the aqueous phase with DCM. The combined organic layers contain (R)-3-(iodomethyl)hexanoic acid.

-

Carefully remove the solvent under reduced pressure.

-

To the crude (R)-3-(iodomethyl)hexanoic acid, add anhydrous toluene followed by thionyl chloride (2.0-3.0 eq) at room temperature.

-

Heat the mixture to reflux (approx. 80-90 °C) for 2-3 hours until gas evolution ceases.

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to yield crude (R)-3-(iodomethyl)hexanoyl chloride, which is used immediately in the next step.

-

Part B: N-Acylation and Cyclization

-

Materials:

-

Ethyl 2-(ethylamino)butanoate

-

(R)-3-(Iodomethyl)hexanoyl chloride (from Part A)

-

Triethylamine (TEA) or another non-nucleophilic base

-

Anhydrous acetonitrile or DCM

-

-

Protocol:

-

In a separate flame-dried flask under an inert atmosphere, dissolve ethyl 2-(ethylamino)butanoate (1.0 eq) and triethylamine (2.5 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C.

-

Add a solution of crude (R)-3-(iodomethyl)hexanoyl chloride (1.1 eq) in anhydrous acetonitrile dropwise to the cooled amine solution.

-

Allow the reaction to slowly warm to room temperature and stir for 18-24 hours. The reaction progress can be monitored by TLC or LC-MS. The reaction mixture now contains the linear N-acylated intermediate.

-

The base (triethylamine) will facilitate the intramolecular cyclization by neutralizing the generated HI, which drives the formation of the pyrrolidinone ring.

-

After completion, filter the triethylamine hydroiodide salt and wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to yield the pure Brivaracetam Ethyl Ester Impurity as an oil.

-

Synthesis of (2S)-2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanoic acid (Brivaracetam Acid Impurity)

This impurity is synthesized by the straightforward hydrolysis of the corresponding ethyl ester.

-

Materials:

-

Brivaracetam Ethyl Ester Impurity (from section 3.1)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Protocol:

-

Dissolve the Brivaracetam Ethyl Ester Impurity (1.0 eq) in a mixture of THF (or methanol) and water.

-

Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Once the hydrolysis is complete, remove the organic solvent (THF or methanol) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be further purified by crystallization (e.g., from an ethyl acetate/hexane mixture) to afford the Brivaracetam Acid Impurity as a white or off-white solid.[3]

-

Characterization of Synthesized Impurities

The identity and purity of the synthesized impurities must be confirmed using a combination of chromatographic and spectroscopic techniques.

Analytical Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |

| Brivaracetam Ethyl Ester | C₁₃H₂₃NO₃ | 241.33 | 242.17 |

| Brivaracetam Acid | C₁₁H₁₉NO₃ | 213.27 | 214.14 |

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for resolving the synthesized impurities from Brivaracetam and other potential by-products. A typical reversed-phase method is described below.

-

Column: C18, 150 mm x 4.6 mm, 5 µm

-

Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (e.g., 60:40 v/v).[4]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Column Temperature: 30 °C

Under these conditions, the less polar ethyl ester impurity will have a longer retention time than the more polar acid impurity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. Using electrospray ionization in positive mode (ESI+), the protonated molecular ions [M+H]⁺ should be observed at the m/z values listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the detailed chemical structure of the impurities.

-

Brivaracetam Ethyl Ester Impurity (¹H NMR, CDCl₃, 400 MHz): Expected signals would include triplets and quartets for the two ethyl groups, multiplets for the propyl chain, and characteristic signals for the protons on the pyrrolidinone ring and the α-proton on the butanoate side chain.

-

Brivaracetam Acid Impurity (¹H NMR, CDCl₃, 400 MHz): The spectrum will be similar to the ethyl ester, but with the disappearance of the ethyl ester signals (quartet around 4.2 ppm and triplet around 1.3 ppm) and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm), which is D₂O exchangeable.

Caption: Workflow for the purification and characterization of synthesized impurities.

Conclusion

The protocols detailed in this application note provide a robust framework for the synthesis and characterization of key Brivaracetam impurities, namely the ethyl ester and carboxylic acid derivatives. The availability of these well-characterized reference standards is indispensable for the pharmaceutical industry, enabling the development of validated, high-quality analytical methods for routine quality control and stability testing of Brivaracetam. Adherence to these protocols will support the production of a safe and effective drug product, meeting the stringent requirements of global regulatory agencies.

References

-

Identification, isolation, structural characterisation, synthesis and in silico toxicity prediction of the alkaline hydrolytic degradation product of brivaracetam by using LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR. Analytical Methods (RSC Publishing). Available at: [Link]

-

Reactions of Acyl Chlorides (ROCl) with Nucleophiles. Chemistry Steps. Available at: [Link]

-

Reactions of Acyl halide. Toppr. Available at: [Link]

-

Acyl Chlorides (A-Level). ChemistryStudent. Available at: [Link]

-

Acyl Chlorides & Esters | Edexcel International A Level (IAL) Chemistry Revision Notes 2018. Save My Exams. Available at: [Link]

-

Chavan, P., et al. (2022). Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug. ACS Omega. Available at: [Link]

-

Ethyl 2-amino-2-ethylbutanoate. PubChem. Available at: [Link]

-

LC–ESI-MS Characterization of Degradents of Brivaracetam; Development and Validation of a Stability-Indicating RP-HPLC Method. Research Journal of Pharmacy and Technology. Available at: [Link]

-

Analytical Method Development and Validation of Brivaracetam in API and Marketed Formulation by RP-HPLC. World Journal of Pharmaceutical Research. Available at: [Link]

-

Liao, S., et al. (2020). Identification, characterization, synthesis and strategy for minimization of potential impurities observed in the synthesis of brivaracetam. Tetrahedron. Available at: [Link]

-

Simultaneous determination of Brivaracetam and its isomers in the Brivaracetam drug by RP-HPLC. ResearchGate. Available at: [Link]

-

brivaracetam 6. Scribd. Available at: [Link]

-

Identification, synthesis, and characterization of thermal degradants of brivaracetam. SpringerLink. Available at: [Link]

-

Ethyl butanoate. PubChem. Available at: [Link]

-

Ethyl 2-(ethylamino)benzoate Properties. EPA. Available at: [Link]

-

Best Conditions For N-Alkylation?. ScienceMadness. Available at: [Link]

-

(2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate. Organic Spectroscopy International. Available at: [Link]

- Preparation method of brivaracetam acid impurity. Google Patents.

-

2-oxo-4-propylpyrrolidin-1-yl)butanoic acid. PubChem. Available at: [Link]

-

Brivaracetam, (I+-S,4S)-. PubChem. Available at: [Link]

-

(2S)-2-((S)-2-oxo-4-propylpyrrolidin-1-yl)butanamide. ChemBK. Available at: [Link]

-

Brivaracetam - Impurity D. Pharmaffiliates. Available at: [Link]

-

(2S)-2-[(4S)-2-Oxo-4-propylpyrrolidin-1-yl]butanoic Acid. Veeprho. Available at: [Link]

-

2-[(4R)-2-oxo-4-propylpyrrolidin-1-yl]butanamide. PubChem. Available at: [Link]

-

Butanoic acid, 2-methyl-, ethyl ester. NIST WebBook. Available at: [Link]

Sources

- 1. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN114213306A - Preparation method of brivaracetam acid impurity - Google Patents [patents.google.com]

- 4. Identification, isolation, structural characterisation, synthesis and in silico toxicity prediction of the alkaline hydrolytic degradation product of brivaracetam by using LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: Microwave-Assisted Synthesis of Ethyl 2-(Ethylamino)butanoate

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of ethyl 2-(ethylamino)butanoate, a valuable secondary amino acid ester, utilizing microwave-assisted organic synthesis (MAOS). This protocol is designed for researchers, scientists, and professionals in drug development and chemical synthesis. By leveraging the benefits of microwave irradiation, this method offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and enhanced product purity.[1][2][3][4] This guide details the underlying principles, a step-by-step experimental protocol, reaction mechanism, and characterization techniques.

Introduction: The Power of Microwave-Assisted Organic Synthesis

Ethyl 2-(ethylamino)butanoate is a key building block in the synthesis of various organic molecules and pharmacologically active compounds. Traditional synthetic routes often involve prolonged reaction times and significant energy consumption.[3] Microwave-assisted organic synthesis has emerged as a transformative technology in modern chemistry, offering a greener and more efficient alternative.[1][5] This technique utilizes microwave energy to directly and uniformly heat the reaction mixture, leading to accelerated reaction rates and often cleaner reaction profiles.[2][6][7]

The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[2] Polar molecules in the reaction mixture align with the oscillating electric field of the microwaves, and the resulting molecular friction generates rapid and efficient internal heating.[7] This localized heating minimizes the formation of byproducts and allows for precise temperature control, contributing to higher yields and purity.[3][4]

Key Advantages of Microwave-Assisted Synthesis:

-

Accelerated Reaction Rates: Dramatically reduces reaction times from hours to minutes.[3][6]

-

Higher Yields: Improved reaction kinetics and reduced side reactions often lead to better product yields.[4]

-

Enhanced Purity: Minimized byproduct formation simplifies purification.[2]

-

Energy Efficiency: Direct heating of the reaction mixture is more energy-efficient than conventional heating methods.[1][5]

-

Reproducibility: Precise control over reaction parameters ensures high reproducibility.[4]

Reaction Scheme

The synthesis of ethyl 2-(ethylamino)butanoate is achieved through the N-alkylation of ethyl 2-aminobutanoate with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The reaction is significantly accelerated by microwave irradiation.

General Reaction:

Experimental Protocol

This protocol provides a detailed methodology for the microwave-assisted synthesis of ethyl 2-(ethylamino)butanoate.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Ethyl 2-aminobutanoate | Reagent Grade, ≥98% | Sigma-Aldrich |

| Ethyl Iodide | Reagent Grade, ≥99% | Acros Organics |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | VWR Chemicals |

| Ethyl Acetate (EtOAc) | ACS Grade | J.T. Baker |

| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | EMD Millipore |

| Brine (Saturated NaCl solution) | ACS Grade | LabChem Inc. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | BDH Chemicals |

| 10 mL Microwave Reaction Vial | - | CEM, Anton Paar, etc. |

| Magnetic Stir Bar | - | - |

| Microwave Synthesizer | - | CEM, Anton Paar, etc. |

Experimental Workflow Diagram

Caption: Workflow for the microwave-assisted synthesis of ethyl 2-(ethylamino)butanoate.

Step-by-Step Procedure

-

Reaction Setup:

-

To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ethyl 2-aminobutanoate (1.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.), and anhydrous acetonitrile (3 mL).

-

Add ethyl iodide (1.2 mmol, 1.2 equiv.) to the suspension.

-

-

Microwave Irradiation:

-

Securely seal the vial with a cap.

-

Place the vial in the cavity of a microwave synthesizer.

-

Irradiate the reaction mixture at a constant temperature of 120 °C for 15-20 minutes with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]

-

-

Work-up and Extraction:

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between ethyl acetate (20 mL) and water (15 mL).

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterize the purified ethyl 2-(ethylamino)butanoate by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.[9]

-

Safety Precautions

-

Microwave synthesis should be performed in a dedicated microwave reactor. Do not use a domestic microwave oven.

-

Ensure the reaction vial is properly sealed to prevent pressure buildup and potential explosions.

-

Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Reaction Mechanism

The N-alkylation of ethyl 2-aminobutanoate proceeds via a nucleophilic substitution reaction (Sₙ2).

Caption: Proposed mechanism for the N-alkylation reaction.

-

Deprotonation: The base, potassium carbonate, deprotonates the primary amine of ethyl 2-aminobutanoate to a small extent, increasing its nucleophilicity.

-

Nucleophilic Attack: The more nucleophilic amine then attacks the electrophilic carbon of the ethyl iodide in an Sₙ2 fashion, displacing the iodide ion and forming the C-N bond.

Microwave irradiation accelerates this process by increasing the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus overcoming the activation energy barrier more rapidly.

Quantitative Data Summary

The following table provides expected parameters and outcomes for the microwave-assisted synthesis of ethyl 2-(ethylamino)butanoate.

| Parameter | Value | Notes |

| Reactant Ratio | 1 : 1.2 : 2 | (Ethyl 2-aminobutanoate : Ethyl Iodide : K₂CO₃) |

| Solvent | Acetonitrile (anhydrous) | A polar aprotic solvent suitable for microwave heating and Sₙ2 reactions. |

| Microwave Power | Dynamic (to maintain temperature) | The instrument adjusts power to hold the set temperature. |

| Temperature | 120 °C | Higher temperatures accelerate the reaction. |

| Reaction Time | 15-20 minutes | Significantly faster than conventional heating methods.[3] |

| Expected Yield | 85-95% | Yields are typically high due to the efficiency of the reaction.[4] |

| Product Purity | >95% (after purification) | Cleaner reaction profile leads to higher purity.[2] |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive reagents- Insufficient temperature/time | - Use fresh, anhydrous reagents and solvents.- Increase the reaction temperature or time in small increments. |

| Formation of Byproducts | - Over-alkylation (diethylation)- Side reactions | - Use a slight excess of the amine or control the stoichiometry carefully.- Lower the reaction temperature. |

| Pressure Error in Microwave | - Vial not sealed properly- Excessive solvent volume | - Ensure the cap is securely tightened.- Do not exceed the recommended fill volume for the microwave vial. |

Conclusion

The microwave-assisted synthesis of ethyl 2-(ethylamino)butanoate offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. This protocol provides a reliable and reproducible procedure for obtaining this valuable compound, aligning with the principles of green chemistry by reducing reaction times and energy consumption.[1][5] The detailed steps and troubleshooting guide are intended to facilitate the successful implementation of this methodology in a research and development setting.

References

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Google Scholar.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30). ijrpas.com.

- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025, July 3).

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. ncbi.nlm.nih.gov.

- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2). ajchem-a.com.

- Highly Efficient Synthesis of N‐Alkyl‐α‐amino Acid Methyl Esters by Microwave Irradiation.

- N‐alkylation of N‐nosyl‐α‐amino acid methyl esters.

- Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. (2011, October 19). MDPI.

- Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. (2011, October 19). R Discovery.

- Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (2020, April 24). ijcrt.org.

- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Benchchem.

- Microwave-assisted synthesis. Anton Paar Wiki.

- Spectroscopic and Synthetic Profile of Ethyl 3-amino-2-butenoate (CAS 7318-00-5): A Technical Guide. Benchchem.

- Synthesis of Ethyl Butanoate via Esterific

- Microwave Assisted Synthesis of Organic Compounds and Nanom

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. ijrpas.com [ijrpas.com]

- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 4. ajchem-a.com [ajchem-a.com]

- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2-(ethylamino)butanoate

Introduction

Welcome to the technical support hub for ethyl 2-(ethylamino)butanoate . This guide addresses the specific chromatographic challenges posed by this molecule.

The Molecule at a Glance:

-

Structure: An

-amino ester containing a secondary amine and an ethyl ester. -

The Challenge: The secondary amine (

) acts as a Lewis base, interacting strongly with the acidic silanol groups ( -

The Risk: The ester moiety is susceptible to hydrolysis if exposed to strong aqueous acids or bases for prolonged periods, or if left on acidic silica gel that contains moisture.

This guide provides a self-validating protocol to purify this compound, ensuring high recovery and purity.

Module 1: Method Development (The Standard Protocol)

Objective: Purify the target amine using standard silica gel (40-63 µm) by deactivating surface silanols.

The "Self-Validating" TLC Test

Before running a column, you must validate your mobile phase.

-

Control Plate: Run TLC in 30% EtOAc/Hexanes. Result: Likely severe streaking from the baseline.

-

Test Plate: Run TLC in 30% EtOAc/Hexanes + 1% Triethylamine (TEA) .

-

Success Criteria: The spot should be compact and round (

). If it still streaks, increase TEA to 2% or switch to Module 2 (Alumina).

Optimized Mobile Phase

-

Solvent A: Hexanes (or Pentane) + 1% TEA.

-

Solvent B: Ethyl Acetate + 1% TEA.

-

Gradient: Typically 0%

40% B over 10-15 Column Volumes (CV).

Column Packing Protocol (Slurry Method)

Direct addition of TEA to the running solvent is often insufficient. You must pre-equilibrate the silica.

-

Calculate Silica: Use a 30:1 to 50:1 ratio of Silica:Crude Mass.

-

Prepare Slurry: Mix the silica with the starting mobile phase (e.g., 99% Hexanes / 1% TEA) in a flask.

-

Pour & Pack: Pour the slurry into the column. Flush with 2 CV of the starting solvent to ensure the TEA has neutralized all acidic sites throughout the column length.

-

Load: Dissolve crude in a minimum volume of mobile phase (or DCM if solubility is poor) and load carefully.

Module 2: Troubleshooting & FAQs

Issue 1: "My product is streaking/tailing despite using TEA."

Diagnosis: The amine-silanol interaction is overpowering the modifier, or the column was not properly equilibrated. Solution:

-

Increase Modifier: Bump TEA concentration to 2-3% (do not exceed 5% as silica may dissolve/degrade).

-

Switch Stationary Phase: Use Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and often requires no amine modifier for secondary amines.

-

Use Amine-Functionalized Silica: (e.g.,

-Silica).[1] This bonded phase creates a basic environment, naturally repelling the target amine and sharpening the peak without liquid modifiers.

Issue 2: "I cannot see my compound on the TLC/Column."

Diagnosis: Ethyl 2-(ethylamino)butanoate is aliphatic.[2] It lacks a conjugated

-

Ninhydrin: The gold standard for secondary amines. Heats to a deep red/purple.

-

Iodine (

) Chamber: Universal, reversible stain. Good for quick checks. -

Permanganate (

): WARNING: Do not use if your mobile phase contains TEA. The TEA will reduce the permanganate, turning the whole plate yellow/brown instantly.

Issue 3: "My yield is low, and I see a new baseline spot."

Diagnosis: Decomposition. The ester group may be hydrolyzing to the carboxylic acid (which sticks to the baseline) due to the acidity of the silica gel and residual moisture. Solution:

-

Speed: Flash chromatography means fast. Do not leave the compound on the column overnight.

-

Dry Solvents: Ensure ethyl acetate is free of ethanol/water.

-

Switch to Neutral Alumina: This eliminates the acidic hydrolysis risk.

Module 3: Visual Workflows

Stationary Phase Decision Tree

Use this logic flow to select the correct column type based on your initial TLC results.

Caption: Decision matrix for selecting stationary phase based on analyte behavior.

Slurry Packing Workflow

Correct packing is critical to prevent "channeling" and ensure TEA deactivation.

Caption: Step-by-step slurry packing to ensure silanol deactivation.

Module 4: Data & Specifications

Physicochemical Properties & Chromatography Parameters

| Parameter | Specification | Impact on Chromatography |

| Molecular Formula | Low molecular weight; elutes quickly. | |

| Boiling Point | ~80°C (at reduced pressure) | Volatile! Do not use high-vac or heat excessively when concentrating fractions. |

| ~10.0 | Highly basic. Will protonate on acidic silica (retention). | |

| UV Activity | Negligible | Must use stain (Ninhydrin/Iodine). UV detector will show flatline. |

| Solubility | Good in organic solvents | Avoid DCM if possible (toxicity); Hex/EtOAc is sufficient. |

Recommended Stains

| Stain | Preparation | Color Reaction | Notes |

| Ninhydrin | 1.5g Ninhydrin in 100mL n-butanol + 3mL AcOH | Red/Purple | Specific to amines.[5] Best for this application. |

| Iodine ( | Silica gel + | Brown | Reversible.[2][4] Good for non-destructive testing. |

| Dragendorff | Bismuth subnitrate/KI | Orange | Highly specific for tertiary/secondary amines. |

References

-

Biotage. (2023).[1] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Retrieved from [Link]

-

Organic Syntheses. (2008). Synthesis of Ethyl 2-Ethanoyl-2-Methyl-3-Phenylbut-3-Enoate (Purification of Keto-Esters). Org.[1][4] Synth. 2008, 85, 1. Retrieved from [Link]

-

Teledyne ISCO. (n.d.).[6] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]

-

Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC Stains. Retrieved from [Link]

Sources

Technical Support Center: Separation of N-ethyl and N,N-diethyl aminobutanoate Byproducts

Welcome to the technical support center for the purification of aminobutanoate derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating N-ethyl-aminobutanoate (a secondary amine) from its closely related byproduct, N,N-diethyl-aminobutanoate (a tertiary amine). The structural similarity of these compounds often presents a significant purification challenge.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation hurdles. The methodologies and advice presented herein are grounded in established analytical principles and practical laboratory experience.

Understanding the Challenge: Structural Similarity and Physicochemical Properties

The primary difficulty in separating N-ethyl and N,N-diethyl aminobutanoate lies in their similar molecular structures and, consequently, their close physicochemical properties. Both are derivatives of aminobutanoic acid, with the key difference being the degree of ethylation on the nitrogen atom. This seemingly minor variation significantly impacts their polarity and basicity, which are the primary handles for achieving successful separation.

Troubleshooting Guide: Common Issues in Amine Separation

Encountering difficulties during your separation is common. This section is designed to help you diagnose and resolve the most frequent problems.

| Problem | Potential Causes | Recommended Solutions |

| Poor Peak Resolution in HPLC | - Inappropriate mobile phase composition or pH.- Incorrect column selection.- Column overloading. | - Optimize Mobile Phase: Adjust the organic modifier concentration. For these basic compounds, operating at a high pH (e.g., pH > 11) can neutralize the amines, increasing retention and improving separation on a reverse-phase column.[2] Consider adding a small amount of an amine modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase to reduce peak tailing.[3][4]- Column Selection: Ensure you are using a column suitable for amine separation. A C18 column is a good starting point, but for challenging separations, consider a polar-embedded phase or a column specifically designed for basic compounds.[2][5]- Reduce Sample Load: Inject a smaller volume or a more dilute sample to prevent overloading the column.[6] |

| Peak Tailing in GC | - Active sites on the column or in the inlet liner.- Incomplete derivatization (if applicable).- Inappropriate column temperature. | - Inert System: Use a deactivated inlet liner and a column specifically designed for amine analysis to minimize interactions with active silanol groups.[7][8]- Derivatization: For GC analysis of amines, derivatization is often necessary to reduce polarity and improve peak shape.[9][10][11] Ensure your derivatization reaction goes to completion.- Optimize Temperature Program: Adjust the initial oven temperature and the temperature ramp rate to improve separation.[11][12] |

| Incomplete Separation with Liquid-Liquid Extraction | - Incorrect pH of the aqueous phase.- Inappropriate choice of organic solvent. | - pH Adjustment: The separation of amines by liquid-liquid extraction relies on the difference in their basicity.[13][14] By carefully adjusting the pH of the aqueous phase, you can selectively protonate one amine, making it more water-soluble, while the other remains in the organic phase.[13][15]- Solvent Selection: The choice of the organic solvent is critical.[16][17] A solvent's polarity will influence the partitioning of the amines. Experiment with solvents of varying polarities, such as ethyl acetate, dichloromethane, and hexane. |

| Co-crystallization or Poor Yield in Crystallization | - Similar solubility of the two amine salts.- Inappropriate solvent system. | - Salt Formation: Convert the amines to different salts (e.g., hydrochloride, sulfate, or tartrate) to exploit differences in their crystal lattice energies and solubilities.[15][18][19]- Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find conditions where the solubility difference between the two amine salts is maximized.[20] Anti-solvent addition can also be an effective technique. |

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for separating N-ethyl and N,N-diethyl aminobutanoate?